Cas no 76620-99-0 (6-(Pyrrolidin-1-yl)pyrimidin-4-amine)

6-(Pyrrolidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyrrolidine substituent at the 6-position and an amine group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules targeting heterocyclic scaffolds. Its structural framework is advantageous for modulating electronic and steric properties, making it valuable for drug discovery applications. The pyrrolidine moiety enhances solubility and conformational flexibility, while the pyrimidine core offers opportunities for further functionalization. This compound is suitable for use in kinase inhibitor development and other therapeutic agents requiring precise molecular tuning. High purity and consistent quality ensure reliable performance in synthetic applications.
6-(Pyrrolidin-1-yl)pyrimidin-4-amine structure
76620-99-0 structure
Product Name:6-(Pyrrolidin-1-yl)pyrimidin-4-amine
CAS No:76620-99-0
MF:C8H12N4
MW:164.207680702209
CID:2193001
PubChem ID:66520675
Update Time:2025-08-05

6-(Pyrrolidin-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 6-(1-pyrrolidinyl)-
    • 6-(Pyrrolidin-1-yl)pyrimidin-4-amine
    • 6-pyrrolidin-1-ylpyrimidin-4-amine
    • CHCHPUSMVJWOHI-UHFFFAOYSA-N
    • DB-340436
    • BDA62099
    • 76620-99-0
    • SB56718
    • SCHEMBL807296
    • EN300-1265836
    • F1967-1392
    • 4-Amino-6-pyrrolidinopyrimidine
    • 4-Pyrimidinamine,6-(1-pyrrolidinyl)-
    • AKOS015943205
    • Z1124125528
    • Inchi: 1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11)
    • InChI Key: CHCHPUSMVJWOHI-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(N)N=CN=2)CCCC1

Computed Properties

  • Exact Mass: 164.106196400g/mol
  • Monoisotopic Mass: 164.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 380.6±27.0 °C at 760 mmHg
  • Flash Point: 184.0±23.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

6-(Pyrrolidin-1-yl)pyrimidin-4-amine Security Information

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Additional information on 6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Recent Advances in the Study of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 76620-99-0): A Promising Scaffold in Medicinal Chemistry

The compound 6-(Pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 76620-99-0) has recently emerged as a significant scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring both pyrimidine and pyrrolidine moieties, has demonstrated remarkable versatility in drug discovery applications. Recent studies have highlighted its potential as a privileged structure for targeting various biological pathways, with particular emphasis on kinase inhibition and modulation of protein-protein interactions.

Structural analysis reveals that the 6-(Pyrrolidin-1-yl)pyrimidin-4-amine core offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with tailored pharmacological properties. The pyrrolidine substituent at the 6-position provides conformational flexibility and enhances binding interactions with biological targets, while the 4-amino group serves as a key pharmacophore for hydrogen bonding. This unique combination of features has made this scaffold particularly attractive for fragment-based drug discovery approaches.

Recent pharmacological investigations have demonstrated that derivatives of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine show promising activity against several disease targets. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported potent inhibition of cyclin-dependent kinases (CDKs) by optimized analogs of this scaffold, with IC50 values in the low nanomolar range. The compounds exhibited excellent selectivity profiles against kinase panels, suggesting potential applications in oncology therapeutics.

Synthetic methodologies for 6-(Pyrrolidin-1-yl)pyrimidin-4-amine derivatives have seen significant advancements in the past two years. A 2024 publication in Organic Letters described a novel one-pot multicomponent reaction that enables rapid diversification of this scaffold with excellent yields and atom economy. This methodological breakthrough has accelerated structure-activity relationship studies and facilitated the exploration of previously inaccessible chemical space around this core structure.

From a drug development perspective, recent pharmacokinetic studies of lead compounds based on this scaffold have shown favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrrolidine moiety appears to confer improved membrane permeability compared to similar compounds with saturated heterocycles, while maintaining acceptable metabolic stability. These findings position 6-(Pyrrolidin-1-yl)pyrimidin-4-amine as a particularly promising starting point for the development of orally bioavailable therapeutics.

Emerging applications of this scaffold extend beyond traditional small molecule therapeutics. Recent work has explored its incorporation into PROTACs (Proteolysis Targeting Chimeras) and molecular glues, leveraging its binding properties to facilitate targeted protein degradation. The 2023 patent literature reveals several claims covering such applications, indicating growing commercial interest in this chemical space.

Looking forward, the 6-(Pyrrolidin-1-yl)pyrimidin-4-amine scaffold presents numerous opportunities for further exploration. Current research gaps include comprehensive toxicological profiling of advanced derivatives and detailed mechanistic studies of off-target effects. The continued evolution of synthetic strategies and computational modeling approaches will likely drive further innovation in this area, potentially leading to clinical candidates in the coming years.

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